6-(3-(Trifluoromethoxy)phenyl)picolinic acid

Description

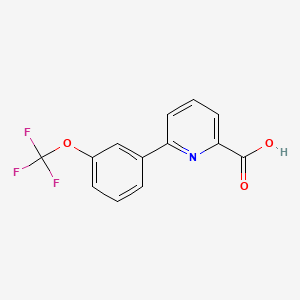

Structure

3D Structure

Properties

IUPAC Name |

6-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXVJZWPKGUBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647077 | |

| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-58-6 | |

| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 3 Trifluoromethoxy Phenyl Picolinic Acid

Retrosynthetic Disconnection Analysis and Precursor Identification

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to identify potential starting materials. airitilibrary.comamazonaws.com For 6-(3-(trifluoromethoxy)phenyl)picolinic acid, two primary disconnections are logical: the carbon-carbon bond between the pyridine (B92270) and phenyl rings, and the carboxyl group at the C2 position of the pyridine ring.

Disconnection 1 (C-C Bond): Breaking the bond between the pyridine C6 position and the phenyl ring suggests a cross-coupling strategy. This approach identifies two key precursors: a 6-halopicolinic acid derivative (or its synthetic equivalent) and a 3-(trifluoromethoxy)phenyl organometallic reagent (e.g., a boronic acid, stannane, or Grignard reagent).

Disconnection 2 (Carboxyl Group): Disconnecting the carboxylic acid group points towards a carboxylation reaction as a final step. This would involve the synthesis of 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine, followed by metal-halogen exchange and reaction with carbon dioxide, or a direct metal-catalyzed carboxylation.

These disconnections lead to the identification of key precursors, as detailed in the table below.

| Target Molecule | Disconnection Strategy | Precursor 1 | Precursor 2 |

| 6-(3-(Trifluoromethoxy)phenyl)picolinic acid | C(aryl)-C(pyridyl) Bond Formation | 6-Halopicolinate derivative | 3-(Trifluoromethoxy)phenylboronic acid |

| 6-(3-(Trifluoromethoxy)phenyl)picolinic acid | C(pyridyl)-COOH Bond Formation | 2-Halo-6-(3-(trifluoromethoxy)phenyl)pyridine | Carbon Dioxide (CO2) |

Established Synthetic Routes to the Picolinic Acid Core with Aryl Substitution

The construction of the 6-aryl-picolinic acid core is the central challenge. Several established methodologies can be adapted for this purpose, primarily involving the sequential or convergent assembly of the substituted pyridine ring.

The trifluoromethoxy (OCF3) group is a lipophilic and strongly electron-withdrawing substituent that can significantly influence a molecule's properties. nih.govbeilstein-journals.org Its incorporation is a key step. The most common strategy involves using a pre-functionalized starting material.

Cross-Coupling Reactions: A widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This involves the reaction of a 6-halopicolinate ester (e.g., methyl 6-chloropicolinate) with 3-(trifluoromethoxy)phenylboronic acid. This approach offers high functional group tolerance and generally proceeds in good yield.

Grignard Reactions: An alternative involves the formation of a Grignard reagent from 1-bromo-3-(trifluoromethoxy)benzene. This powerful nucleophile can then be used in coupling reactions, for instance, with a suitable electrophilic pyridine derivative. google.com

The synthesis of the 3-(trifluoromethoxy)phenyl precursor itself often starts from 3-aminophenol, which can be converted to 1-bromo-3-(trifluoromethoxy)benzene through a sequence involving Sandmeyer reaction followed by trifluoromethoxylation protocols.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable strategy, particularly when a suitable leaving group is present at the 2- or 6-position. quimicaorganica.orgyoutube.com Pyridine rings are electron-deficient, which facilitates attack by nucleophiles, especially when activated by an electron-withdrawing group or when a good leaving group like a halide is present. quimicaorganica.orgbeilstein-journals.org

For the synthesis of the target compound, a 6-halopicolinic acid derivative can react with a nucleophilic form of the 3-(trifluoromethoxy)phenyl moiety. However, generating a nucleophilic aryl species for direct SNAr can be challenging. A more common approach involves reversing the roles, where a nucleophile attacks a 2-halopyridine. For instance, a metalated 3-(trifluoromethoxy)benzene could potentially displace a halide from a 6-halopicolinate, although cross-coupling reactions are generally more efficient for this specific transformation. researchgate.net

Modern synthetic chemistry offers powerful metal-catalyzed methods for both C-C bond formation and carboxylation.

Coupling Methodologies: As mentioned, palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are highly effective for linking the aryl and pyridine rings. These reactions typically involve an oxidative addition of an aryl or pyridyl halide to a low-valent metal catalyst, followed by transmetalation with an organometallic partner and reductive elimination to yield the coupled product. researchgate.net

Carboxylation Methodologies: The introduction of the carboxylic acid group can be achieved through the carboxylation of an organometallic intermediate. A common method involves treating a 2-lithiated or 2-magnesiated pyridine intermediate with carbon dioxide (CO2). More recently, transition-metal-catalyzed carboxylation reactions have emerged as powerful alternatives. encyclopedia.pubiciq.org These methods can utilize aryl or heteroaryl halides or pseudo-halides as substrates, reacting them with CO2 in the presence of a metal catalyst (e.g., palladium, nickel, or copper) and a reducing agent. researchgate.netacs.org This approach avoids the need for stoichiometric organometallic reagents and often shows greater functional group tolerance. encyclopedia.pub For instance, 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine could be directly carboxylated using a palladium catalyst, a suitable ligand, a reductant, and CO2. acs.org

| Method | Catalyst/Reagent | Precursor 1 | Precursor 2 | Key Features |

| Suzuki Coupling | Pd(PPh3)4 / Base | 6-Chloropicolinate | 3-(Trifluoromethoxy)phenylboronic acid | Mild conditions, high functional group tolerance |

| Grignard Reaction | Magnesium | 1-Bromo-3-(trifluoromethoxy)benzene | 6-Halopicolinate | Strong nucleophile, can have compatibility issues |

| Reductive Carboxylation | Pd or Ni catalyst / Reductant | 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine | CO2 | Direct, avoids pre-formed organometallics |

Chemo- and Regioselective Functionalization of the Pyridine Nucleus

Once the core 6-(3-(trifluoromethoxy)phenyl)picolinic acid structure is assembled, further functionalization of the pyridine ring can be desirable to modulate its properties. The existing substituents direct the position of new groups. The carboxylic acid and the aryl group at positions 2 and 6, respectively, leave positions 3, 4, and 5 available for substitution.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. znaturforsch.com The picolinic acid's carboxylate group can direct metalation (e.g., lithiation) to the C3 position. Subsequent quenching with an electrophile would introduce a substituent specifically at this position. Similarly, halogenation or nitration reactions would likely be directed to the electron-rich positions of the pyridine ring, though the precise outcome can be influenced by the combined electronic effects of the existing substituents. Halogen/metal exchange reactions on a pre-functionalized (e.g., brominated) scaffold provide another route to regioselectively introduce a variety of functional groups. znaturforsch.com

Derivatization and Scaffold Modification Strategies of 6-(3-(Trifluoromethoxy)phenyl)picolinic Acid

The carboxylic acid functional group is a versatile handle for derivatization, allowing for the synthesis of a library of related compounds. researchgate.net

Amide and Ester Formation: Standard peptide coupling reagents (e.g., EDCI, HOBt) can be used to form amides by reacting the picolinic acid with various amines. researchgate.net This is a common strategy in medicinal chemistry to explore structure-activity relationships. Similarly, esters can be readily formed through Fischer esterification (reaction with an alcohol under acidic catalysis) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-6-(3-(trifluoromethoxy)phenyl)pyridine, using reducing agents like lithium aluminum hydride or borane. This alcohol can then serve as a precursor for further modifications.

Decarboxylation: While often not the primary goal, decarboxylation can be achieved under certain conditions to yield 2-(3-(trifluoromethoxy)phenyl)pyridine, providing access to a related scaffold.

These derivatization strategies significantly expand the chemical space accessible from the parent picolinic acid, enabling the fine-tuning of its biological or material properties. nih.govnih.gov

Esterification and Amidation Transformations

The conversion of the carboxylic acid moiety into esters and amides is fundamental in medicinal chemistry and materials science. These transformations can alter the compound's solubility, polarity, and biological activity.

Esterification: The synthesis of esters from 6-(3-(trifluoromethoxy)phenyl)picolinic acid can be achieved through several standard protocols. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting highly reactive acyl chloride hydrochloride is then treated with an appropriate alcohol in the presence of a base, such as triethylamine, to yield the desired ester. nih.gov Another approach is the use of coupling agents or one-pot reagents like triphenylphosphine dibromide, which can facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. unc.edu

Amidation: Amidation reactions follow a similar strategy, often involving the activation of the carboxylic acid to facilitate the reaction with a primary or secondary amine. Peptide coupling agents are widely employed for this purpose due to their efficiency and mild reaction conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base), effectively promote the formation of the amide bond. google.com This method is particularly useful for coupling with sensitive or complex amines. The synthesis of a range of N-alkyl-N-phenylpicolinamides has been successfully demonstrated by coupling picolinic acid with various N-alkylanilines. nih.gov

The following table summarizes representative conditions for these transformations, based on methodologies applied to picolinic acid and its derivatives.

| Transformation | Reagents & Conditions | Product Type | Representative Yield |

|---|---|---|---|

| Esterification (via Acyl Chloride) | 1. SOCl₂, cat. DMF 2. Alcohol (e.g., Methanol (B129727), Ethanol), Triethylamine, THF | Methyl or Ethyl Ester | Good to High nih.gov |

| Esterification (One-Pot) | Triphenylphosphine dibromide, K₂CO₃, Alcohol, Acetonitrile (B52724), Reflux | Alkyl Ester | Moderate to High unc.edu |

| Amidation (Peptide Coupling) | Amine, HATU, DIPEA, Isopropyl acetate, 25°C | Substituted Amide | High google.com |

| Amidation (from Acyl Chloride) | 1. SOCl₂ 2. Amine (e.g., N-alkylaniline), Base | N-Aryl-N-Alkyl Amide | Good to Moderate nih.gov |

Aromatic Substitutions on the Phenyl and Pyridine Rings

Electrophilic aromatic substitution (SEAr) is a class of reactions used to install new functional groups onto aromatic systems. wikipedia.org The feasibility and regioselectivity of such reactions on 6-(3-(trifluoromethoxy)phenyl)picolinic acid are dictated by the electronic properties of the existing substituents on both the phenyl and pyridine rings.

Substituent Effects on the Phenyl Ring: The phenyl ring is substituted with a trifluoromethoxy (-OCF₃) group at the 3-position. This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which outweighs the electron-donating resonance effect of the oxygen atom. Consequently, the -OCF₃ group is a deactivating, meta-directing substituent. libretexts.org Any electrophilic attack on this ring would be directed to the positions meta to the -OCF₃ group, which are the C5 and C2' positions (relative to the point of attachment to the pyridine ring). The C5 position is sterically more accessible.

Substituent Effects on the Pyridine Ring: The pyridine ring presents a more complex scenario. The nitrogen atom itself is electron-withdrawing and strongly deactivates the ring towards electrophilic substitution. Furthermore, the ring is substituted with a carboxylic acid group (-COOH) and the trifluoromethoxyphenyl group, both of which are also deactivating. Electrophilic substitution on pyridine typically occurs at the 3- or 5-position. In this molecule, these positions are already occupied. An interesting phenomenon observed in related picolinic acid systems is that reaction with thionyl chloride to form the acid chloride can sometimes lead to chlorination at the 4-position of the pyridine ring as an unexpected side product. nih.gov

The following table outlines the predicted regiochemical outcomes for standard electrophilic aromatic substitution reactions on the phenyl ring of the title compound.

| Reaction Type | Typical Reagents | Predicted Major Product on Phenyl Ring |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C5 (meta to -OCF₃) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C5 (meta to -OCF₃) |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Substitution at C5 (meta to -OCF₃) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely due to strong deactivation |

Molecular Interactions and Biological Activity Mechanisms in Research Settings in Vitro Studies

Fundamental Mechanisms of Picolinic Acid Derivative Bioactivity

Picolinic acid, a derivative of pyridine (B92270), serves as a versatile scaffold in medicinal chemistry. nih.govwikipedia.org Its biological activity stems from key structural features that facilitate interactions with biological targets. nih.govnih.gov The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bonding with biomolecules, thereby enhancing binding affinity. nih.gov

Furthermore, the carboxylic acid group at the 2-position is a crucial functional component. It imparts polarity and, significantly, has the ability to coordinate with metal ions. nih.govnih.gov This chelation property is a key mechanism in the inhibition of metalloenzymes, where the picolinic acid moiety can bind to the metal cofactor in the enzyme's active site. nih.govnih.gov The structural flexibility of the picolinic acid core allows for extensive modification at various positions on the pyridine ring, enabling chemists to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. nih.gov Picolinic acid derivatives have demonstrated a wide range of effects in research, including anti-proliferative and immunological activities. nih.govpensoft.net

Influence of the Trifluoromethoxy Group on Molecular Recognition and Bioactivity

The -OCF3 group can modulate a molecule's electronic characteristics and conformation, which in turn affects how it recognizes and binds to target proteins. researchgate.net For example, the strong electron-withdrawing nature of the group can influence hydrogen bonding and electrostatic interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. researchgate.net The presence of this group has been shown to improve the binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates. nih.gov A notable example is the drug Riluzole, where the trifluoromethoxy group enhances lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier. nih.govwikipedia.org

A primary consequence of introducing a trifluoromethoxy group is a significant increase in lipophilicity—the molecule's affinity for a lipid environment. nih.govresearchgate.net Lipophilicity is a critical factor that governs a compound's ability to cross biological membranes to reach its site of action. ugent.beresearchgate.net The trifluoromethoxy group is considered one of the most lipophilic substituents used in medicinal chemistry. researchgate.net

This enhanced lipophilicity has direct implications for membrane permeability. nih.gov By increasing the compound's lipid-loving character, the -OCF3 group helps it partition more readily from the aqueous extracellular environment into the lipid bilayer of cell membranes. ugent.be This can lead to improved absorption and distribution in biological systems. nih.govresearchgate.net The strategic use of fluorination to modulate lipophilicity is a common and effective strategy for optimizing the drug-like properties of bioactive molecules. ugent.beresearchgate.net

| Substituent Group | Hansch π Parameter | General Characteristic |

|---|---|---|

| -H (Hydrogen) | 0.00 | Baseline |

| -CH3 (Methyl) | +0.56 | Moderately Lipophilic |

| -Cl (Chlorine) | +0.71 | Lipophilic |

| -CF3 (Trifluoromethyl) | +0.88 | Very Lipophilic |

| -OCF3 (Trifluoromethoxy) | +1.04 | Highly Lipophilic researchgate.net |

Mechanistic Elucidation of Enzyme Inhibition by the Chemical Compound and Analogs

Derivatives of picolinic acid are known to function as enzyme inhibitors through various mechanisms. nih.gov One of the primary modes of action involves the chelation of metal ions essential for the catalytic activity of metalloenzymes. nih.govnih.gov The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can form a stable bidentate complex with a metal ion in the enzyme's active site, thereby blocking substrate access and inhibiting the reaction.

In the context of cancer research, molecular docking studies have been performed on picolinic acid derivatives to evaluate their binding affinity toward the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation pathways. pensoft.net These in silico studies indicated that the derivatives could occupy the critical ATP-binding site of the EGFR kinase pocket, suggesting a competitive inhibition mechanism. pensoft.net By blocking this site, the compounds prevent the phosphorylation events necessary for downstream signaling, thus inhibiting cancer cell growth.

Receptor Binding Characterization and Ligand-Target Interactions

Characterizing the interaction between a ligand like 6-(3-(Trifluoromethoxy)phenyl)picolinic acid and its biological target is fundamental to understanding its mechanism of action. This is often achieved through receptor-ligand binding assays, which quantify the affinity and specificity of the binding. merckmillipore.comlabome.com These assays typically use a radiolabeled or fluorescently labeled ligand to measure its binding to a receptor preparation. labome.com A competitive binding assay can then be used, where the unlabeled compound of interest competes with the labeled ligand for the receptor's binding sites, allowing for the determination of its binding affinity (expressed as Ki or IC50).

As mentioned previously, molecular docking studies on picolinic acid analogs have provided insights into ligand-target interactions at an atomic level. pensoft.net A study investigating novel picolinic acid derivatives showed that the compounds fit well within the EGFR kinase pocket, indicating a strong potential for binding and inhibition. pensoft.net Such studies help to visualize the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex, guiding further optimization of the compound's structure.

Modulatory Effects on Cellular Pathways (Mechanistic Pathways in Model Systems)

Beyond direct enzyme or receptor inhibition, bioactive compounds can exert their effects by modulating complex cellular signaling pathways. In vitro studies using model cell lines are essential for dissecting these mechanisms. Picolinic acid derivatives have been shown to trigger apoptosis (programmed cell death) in cancer cells, a desirable outcome for an anti-cancer agent. pensoft.net

The investigation into how these compounds induce apoptosis often involves analyzing key cellular events. For instance, studies have shown that certain picolinic acid derivatives can trigger the activation of caspases, a family of proteases that are central executioners of apoptosis. pensoft.net Specifically, the activation of caspase-3, caspase-4, and caspase-9 has been observed, indicating the involvement of both intrinsic (mitochondrial) and endoplasmic reticulum stress-related apoptotic pathways. pensoft.net

A significant mechanism through which some picolinic acid analogs exert their anti-cancer effects is by inducing stress in the endoplasmic reticulum (ER). pensoft.netpensoft.net The ER is a critical organelle for protein folding and calcium homeostasis. biorxiv.org When protein folding capacity is overwhelmed, a state of ER stress occurs, activating a signaling network called the Unfolded Protein Response (UPR). biorxiv.orgnih.gov While initially a survival mechanism, prolonged or intense ER stress pushes the cell towards apoptosis. pensoft.net

In vitro studies on human non-small cell lung cancer cells (A549) demonstrated that a novel picolinic acid derivative (referred to as Compound 5) is a potent inducer of ER stress. pensoft.net This was evidenced by the increased phosphorylation of the eukaryotic initiation factor-2 alpha (eIF-2α), a key event in one of the main branches of the UPR. pensoft.netpensoft.net This effect was comparable to that of thapsigargin, a well-known ER stress-inducing agent. pensoft.net The induction of ER stress was linked to the activation of caspase-4, which is specifically associated with ER stress-mediated apoptosis, ultimately leading to cancer cell death. pensoft.net

| Treatment Condition | Key Molecular Event Observed | Implication |

|---|---|---|

| Vehicle-Treated Control | Baseline levels of phosphorylated eIF-2α | Normal cellular state |

| Picolinic Acid Derivative (Compound 5) | Significant increase in phosphorylated eIF-2α pensoft.netpensoft.net | Activation of the UPR pathway |

| Thapsigargin (Positive Control) | Significant increase in phosphorylated eIF-2α pensoft.net | Known induction of ER Stress |

| Picolinic Acid Derivative (Compound 5) | Activation of Caspase-4 pensoft.net | Initiation of ER stress-mediated apoptosis |

Caspase Cascade Activation and Apoptotic Signaling

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. It is executed through a family of cysteine proteases known as caspases. The activation of these caspases occurs in a hierarchical cascade, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. mdpi.com

While the antioxidant α-lipoic acid has been shown to induce apoptosis in human lung cancer cells through the generation of reactive oxygen species (ROS) and the activation of the caspase-9-mediated mitochondrial death pathway, specific research directly detailing the activation of the caspase cascade by 6-(3-(trifluoromethoxy)phenyl)picolinic acid is not extensively documented in the available literature. nih.gov However, studies on other novel derivatives of picolinic acid have demonstrated their potential to induce apoptosis in cancer cells. pensoft.net For instance, certain morpholin-3-one derivatives have been shown to induce apoptosis and increase the levels of key regulatory proteins like p53 and the Fas receptor in A549 lung cancer cells. nih.gov This suggests that the picolinic acid scaffold can be a viable backbone for designing compounds with apoptosis-inducing capabilities. The specific mechanisms, including direct or indirect activation of initiator caspases like caspase-9 or executioner caspases like caspase-3 and -6, by 6-(3-(trifluoromethoxy)phenyl)picolinic acid itself, require further targeted investigation to be fully elucidated. researchgate.net

Structure-Activity Relationship (SAR) Studies for 6-Aryl-Picolinic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound. For the 6-aryl-picolinic acid scaffold, extensive research has been conducted, primarily focusing on its potent herbicidal activity as a synthetic auxin. researchgate.netnih.gov These compounds represent an important class of herbicides, with two notable examples being halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov The general structure consists of a picolinic acid core with an aryl group at the 6-position. SAR studies have systematically explored how modifications to both the picolinic acid ring and the 6-aryl substituent influence herbicidal efficacy. researchgate.netnih.govresearchgate.net

Impact of Substituent Position and Nature on Biological Response

The biological response of 6-aryl-picolinic acids is highly sensitive to the nature and position of substituents on the aryl ring. The electronic and steric properties of these substituents play a critical role in the molecule's interaction with its biological target, which, in the case of its herbicidal action, is the auxin signaling F-box protein (AFB). nih.gov

Research has shown that electron-withdrawing groups on the aryl ring can significantly affect the compound's activity. For instance, the trifluoromethoxy (-OCF3) group at the meta-position (position 3) of the phenyl ring in 6-(3-(trifluoromethoxy)phenyl)picolinic acid is a key feature. In broader studies of substituted aryl compounds, the position of a substituent (ortho, meta, or para) can dramatically alter the biological activity. mdpi.com For example, in one study on thiosemicarbazide derivatives, a trifluoromethylphenyl substituent conferred the most promising activity. mdpi.com The presence of halogen atoms like fluorine can also enhance binding affinities and activity. mdpi.com

Below is a table summarizing the general impact of substituent properties on the activity of aryl-scaffold compounds, based on principles from related research.

| Substituent Property | General Impact on Biological Activity | Rationale |

| Electron-withdrawing | Often enhances activity | Modifies the electronic density of the aryl ring, potentially improving interaction with the target protein's binding site. nih.govnih.gov |

| Lipophilicity (LogP) | Influences absorption and transport | Optimal lipophilicity is required for the compound to pass through biological membranes to reach its target. researchgate.net |

| Steric Bulk | Can increase or decrease activity | The size and shape of the substituent must be compatible with the topology of the binding pocket. Large groups can cause steric hindrance. |

| Positional Isomerism | Critically determines efficacy | The ortho, meta, or para position of a substituent dictates its spatial orientation and ability to form key interactions within the binding site. mdpi.com |

Rational Design Principles for Modulating Activity and Selectivity

Rational design involves the strategic modification of a molecule to improve its desired properties, such as potency and selectivity, while minimizing off-target effects. For 6-aryl-picolinic acid derivatives, the goal is often to enhance herbicidal activity against specific weeds while ensuring safety for crops. nih.gov

Key principles for the rational design of these compounds include:

Target-Based Design: Utilizing molecular docking studies with the target receptor, such as the auxin-signaling F-box protein 5 (AFB5), allows for the design of compounds with higher binding affinities. For example, docking analyses have shown that certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds bind more effectively to AFB5 than older herbicides like picloram (B1677784). nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate activity. For instance, introducing a pyrazole (B372694) ring at the 6-position of picolinic acid is a strategy that has been used to discover novel synthetic auxin herbicides. nih.gov

Modulating Physicochemical Properties: Adjusting substituents to optimize lipophilicity and electronic properties is a core strategy. Esterification of the carboxylic acid group is a common modification used to improve cellular uptake. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This computational method builds models that correlate the 3D properties of molecules with their biological activity, guiding the synthesis of more potent derivatives. nih.gov

Through these rational design approaches, researchers have successfully synthesized novel 6-aryl-picolinic acid derivatives with significantly improved herbicidal activity. For example, a series of new 6-aryl substituted 4-anilinequinazolines were designed and synthesized as potent PI3Kδ inhibitors, demonstrating the broad applicability of these design principles. nih.gov

Computational Chemistry and Theoretical Investigations of 6 3 Trifluoromethoxy Phenyl Picolinic Acid

In Silico ADME and Reactivity Prediction in Drug Discovery Research:Specific in silico predictions for the ADME properties (absorption, distribution, metabolism, and excretion) or toxicity of this compound are not documented in the available literature.

The absence of this specific data prevents the creation of the requested detailed article and highlights an area ripe for future research. Such computational studies would be invaluable in characterizing 6-(3-(trifluoromethoxy)phenyl)picolinic acid and assessing its potential for applications in medicinal chemistry and materials science.

Applications of 6 3 Trifluoromethoxy Phenyl Picolinic Acid in Chemical Biology and Drug Discovery Research

Role as a Versatile Intermediate in the Synthesis of Complex Molecules

The 6-phenylpicolinic acid framework is a valuable building block in organic synthesis. Picolinic acid derivatives are frequently used as intermediates in the preparation of more complex pharmaceutical compounds. google.comgoogle.com The structure of 6-(3-(trifluoromethoxy)phenyl)picolinic acid offers two primary points for chemical modification: the carboxylic acid group on the picoline ring and the substituted phenyl ring. This allows for its incorporation into larger molecules through various chemical reactions.

In pharmaceutical development, for instance, picolinic acid intermediates are integral to creating novel pyridine (B92270) derivatives. google.com These processes often involve multi-step syntheses where the picolinic acid derivative is a key component, contributing to the final structure and activity of the target molecule, such as those developed for the treatment of respiratory disorders. google.comgoogle.com The strategic use of such intermediates can improve the efficiency of synthetic routes and avoid the use of toxic or unstable reagents. google.com

Design and Exploration of Novel Scaffolds for Target Identification

In drug discovery, a "scaffold" refers to the core structure of a molecule that provides the essential framework for binding to a biological target. The 6-phenylpicolinic acid structure serves as a promising scaffold for generating libraries of diverse compounds. nih.govmdpi.com By systematically modifying the functional groups attached to this core, medicinal chemists can create a multitude of analogs. These compound libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hits"—molecules that exhibit a desired biological activity.

This approach is central to modern drug discovery. mdpi.com For example, research programs have successfully used scaffolds like 1,5-diaryl pyrazole (B372694) and imidazo[1,5-a]pyrazin-8(7H)-one to develop new, selective inhibitors for targets such as phosphodiesterase 5 (PDE5) and BRD9, respectively. nih.govmdpi.com Similarly, the 6-(3-(trifluoromethoxy)phenyl)picolinic acid scaffold can be employed to explore new chemical space and identify novel modulators of protein function, laying the groundwork for new therapeutic agents.

Strategic Importance in Lead Identification and Optimization Programs

Once a "hit" compound is identified through screening, it enters the lead identification and optimization phase. danaher.comnih.gov This iterative process aims to transform a promising but imperfect molecule into a viable drug candidate by improving its potency, selectivity, and pharmacokinetic properties. patsnap.comyoutube.com The 6-phenylpicolinic acid scaffold is highly amenable to this process.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. patsnap.com Researchers synthesize and test a series of analogs to understand how specific structural changes affect biological activity. youtube.com For a molecule like 6-(3-(trifluoromethoxy)phenyl)picolinic acid, modifications might include:

Altering the substituents on the phenyl ring to enhance binding affinity or selectivity.

Modifying the carboxylic acid group to improve cell permeability or metabolic stability.

Changing the position of the trifluoromethoxy group to probe interactions within a target's binding pocket.

This systematic approach allows for the rational design of improved compounds. A notable example in a related field is the development of AMG 333, a clinical candidate for migraine treatment, which emerged from extensive medicinal chemistry efforts to optimize the properties of an initial lead compound. nih.gov

Development of Chemical Probes for Biological System Interrogation

High-quality chemical probes are indispensable tools for biomedical research, enabling scientists to study the function of proteins and pathways in living systems. nih.govchemicalprobes.org A potent and selective inhibitor identified from a lead optimization program can often be converted into a chemical probe. canada.ca

If 6-(3-(trifluoromethoxy)phenyl)picolinic acid or an optimized analog demonstrates high affinity for a specific biological target, it could be chemically modified to serve as a probe. This typically involves attaching a functional handle, such as:

A fluorescent dye for visualizing the target protein within cells.

An affinity tag (like biotin) to isolate the target protein and its binding partners.

A reactive group for covalently labeling the target to map binding sites.

These probes allow for direct interrogation of biological systems, helping to validate a protein as a drug target and elucidate its role in disease. nih.gov

Research in Agrochemical Innovation

The 6-aryl-picolinate scaffold is a cornerstone of modern agrochemical research, particularly in the development of herbicides. digitellinc.comresearchgate.net This class of compounds has produced highly effective and commercially successful products for weed control. nih.gov

6-Aryl-2-picolinic acids are a significant subclass of synthetic auxin herbicides. mdpi.comhracglobal.com These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development. researchgate.netoup.com At the high concentrations applied during herbicide use, synthetic auxins overwhelm the plant's normal hormonal balance, leading to uncontrolled, disorganized growth and ultimately, plant death. oup.comoup.com

This mechanism of action is highly effective against broadleaf weeds. hracglobal.com Research in this area has led to the discovery and commercialization of important herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which are based on the 6-aryl-picolinate scaffold. nih.govresearchgate.net Compounds like 6-(3-(trifluoromethoxy)phenyl)picolinic acid are investigated as analogs within this class, aiming to discover new herbicides with improved efficacy, a broader weed control spectrum, or activity against resistant weed populations. researchgate.netmdpi.com

Intensive research has been dedicated to understanding the structure-activity relationships (SAR) of 6-aryl-picolinate herbicides. nih.gov The nature and position of substituents on both the picolinic acid and the aryl rings have a profound impact on herbicidal potency. digitellinc.comresearchgate.net

Studies involving various analogs have revealed key insights:

Aryl Ring Substitution: The substitution pattern on the 6-aryl group is critical. digitellinc.com Research has shown that 3,4-disubstitution on the phenyl ring can be particularly favorable for high herbicidal activity. digitellinc.com

Heterocyclic Modifications: Replacing the phenyl ring with other heterocyclic structures, such as a substituted pyrazolyl ring, has proven to be a successful strategy for discovering novel synthetic auxin herbicides with potent activity. nih.govmdpi.com

Picolinic Acid Ring Substitution: Modifications to the picolinic acid core itself, such as the addition of amino and halogen groups, are also used to modulate activity and selectivity.

These SAR studies, often guided by computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking, allow for the rational design of new herbicidal candidates with optimized performance. nih.govresearchgate.net

The table below summarizes representative findings from SAR studies on 6-aryl-picolinate analogs, illustrating how structural modifications influence herbicidal activity, measured by the concentration required to inhibit root growth of the model plant Arabidopsis thaliana.

| Compound Series | Key Structural Feature | Observed Activity Trend | Representative Compound | Activity (IC₅₀ vs. A. thaliana) | Reference |

|---|---|---|---|---|---|

| 6-(5-Aryl-1-Pyrazolyl)-2-Picolinic Acids | Introduction of a pyrazolyl linker and substituted aryl group at C6 position. | Significantly increased potency compared to parent compounds like picloram (B1677784) and halauxifen-methyl. | Compound V-7 | 45 times lower than halauxifen-methyl | nih.govresearchgate.net |

| 6-(5-Aryl-1-Pyrazolyl)-2-Picolinic Acids | Aryl group at the pyrazole 5-position. | Exhibited better post-emergence herbicidal activity than picloram. | Compound V-8 | Effective at 300 g/ha | nih.govresearchgate.net |

| 4-Amino-6-(5-Aryl-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Fluorine atom on the picolinic ring and aryl-pyrazolyl at C6. | Demonstrated superior root growth inhibition compared to the commercial herbicide florpyrauxifen. | Compound S202 | 78.4% inhibition at 0.5 µmol/L (vs. 33.8% for florpyrauxifen) | mdpi.com |

Advanced Analytical Methodologies for Research and Characterization of the Chemical Compound

Chromatographic Separation and Purity Assessment Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For a compound like 6-(3-(trifluoromethoxy)phenyl)picolinic acid, a reversed-phase HPLC method is typically employed. In this method, the sample is passed through a column packed with a nonpolar stationary phase (such as C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid).

The purity of the sample is determined by monitoring the column eluent with a detector, commonly a UV-Vis detector set to a wavelength where the aromatic rings of the molecule absorb light. A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the target compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample with it, separating it into its components based on their differential affinity for the stationary and mobile phases.

For 6-(3-(trifluoromethoxy)phenyl)picolinic acid, a typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The separated spots can be visualized under UV light, which the aromatic rings will absorb, appearing as dark spots on a fluorescent background. The purity can be qualitatively assessed by the presence of a single spot.

X-Ray Crystallography for Solid-State Structure Determination of Related Compounds

The study of related picolinic acid derivatives offers a valuable framework for understanding the structural characteristics of 6-(3-(trifluoromethoxy)phenyl)picolinic acid. A pertinent example is the detailed crystallographic analysis of 5-(trifluoromethyl)picolinic acid monohydrate, a compound that shares the core picolinic acid scaffold and features a fluorine-containing substituent. nih.goviucr.org

The investigation into 5-(trifluoromethyl)picolinic acid monohydrate confirmed its molecular structure and revealed a complex network of intermolecular interactions that govern its solid-state architecture. iucr.org The analysis showed that the carboxylic acid group is nearly co-planar with the aromatic pyridine (B92270) ring, with a dihedral angle of just 1.8(2)°. iucr.org This planarity is a key structural feature of the molecule.

The crystal packing is dominated by a sophisticated hydrogen-bonding network. The molecule forms a centrosymmetric dimer through water-bridged hydrogen bonds. iucr.org In this arrangement, the carboxylic acid group donates a hydrogen to a bridging water molecule, which in turn donates a hydrogen to the carbonyl oxygen of the adjacent molecule. iucr.org These dimers are further connected into two-dimensional sheets through additional hydrogen bonds involving the water molecule, a pyridine nitrogen atom, and a carbonyl oxygen. iucr.org

Beyond the primary hydrogen bonding, the three-dimensional structure is stabilized by weaker interactions involving the trifluoromethyl groups. These groups extend from the faces of the hydrogen-bonded sheets and participate in van der Waals forces, including F···F and C—H···F contacts between adjacent sheets. nih.gov This detailed structural information, derived from X-ray crystallography, is fundamental to understanding the compound's properties and behavior in the solid state.

The crystallographic data for this related compound is summarized in the table below.

Table 1: Crystallographic Data for 5-(Trifluoromethyl)picolinic Acid Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₃NO₂·H₂O |

| Formula Weight | 225.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.8266 (2) Å |

| b = 10.1555 (5) Å | |

| c = 22.0163 (11) Å | |

| β = 92.593 (2)° | |

| Volume | 854.71 (7) ų |

| Z (Molecules per unit cell) | 4 |

This detailed structural elucidation of a closely related molecule underscores the power of X-ray crystallography. The technique provides an unambiguous determination of molecular geometry and reveals the subtle, non-covalent interactions that dictate the crystal packing, which are critical for predicting and controlling the material properties of complex organic compounds like 6-(3-(trifluoromethoxy)phenyl)picolinic acid.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-(3-(Trifluoromethoxy)phenyl)picolinic acid |

Future Directions and Emerging Research Avenues for 6 3 Trifluoromethoxy Phenyl Picolinic Acid

Exploration of Asymmetric Synthesis and Stereoselective Routes

The development of efficient asymmetric syntheses is a cornerstone of modern drug discovery, enabling the production of single enantiomers which often exhibit improved therapeutic indices and reduced side effects. While methods for the synthesis of substituted picolinic acids are established, future research should focus on developing novel stereoselective routes to chiral derivatives of 6-(3-(trifluoromethoxy)phenyl)picolinic acid.

Key research objectives in this area should include:

Development of Chiral Catalysts: Investigating the use of chiral transition metal catalysts or organocatalysts to control the stereochemistry of key bond-forming reactions in the synthesis of analogues.

Enantioselective Functionalization: Exploring methods for the enantioselective introduction of functional groups onto the picolinic acid ring or the phenyl substituent.

Resolution of Racemates: Developing efficient methods for the separation of enantiomers, such as chiral chromatography or diastereomeric salt formation, to provide access to enantiomerically pure compounds for biological evaluation.

Progress in this area will be crucial for understanding the structure-activity relationship of chiral derivatives and identifying the most potent and selective enantiomer for therapeutic applications.

In-Depth Mechanistic Investigations of Biological Activities beyond Initial Observations

Preliminary studies on compounds with similar structural motifs suggest a range of potential biological activities. However, for 6-(3-(trifluoromethoxy)phenyl)picolinic acid, detailed mechanistic studies are essential to elucidate its precise mode of action and identify its molecular targets.

Future research should aim to:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways with which the compound interacts.

Enzyme Inhibition and Kinetic Studies: Characterizing the kinetics of interaction with identified targets to determine the mechanism of inhibition or activation.

Cellular and In Vivo Studies: Investigating the downstream effects of target engagement in cellular models and preclinical animal models to understand the compound's physiological and pharmacological effects.

A thorough understanding of the mechanism of action is critical for optimizing the compound's efficacy and safety profile and for identifying potential biomarkers for patient stratification.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.netnih.gov Integrating these computational tools into the research pipeline for 6-(3-(trifluoromethoxy)phenyl)picolinic acid can significantly accelerate the discovery and optimization of new drug candidates.

Potential applications of AI and ML include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel analogues, thereby prioritizing the synthesis of the most promising compounds. mdpi.com

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of compounds against identified biological targets.

De Novo Drug Design: Utilizing generative models to design novel molecules with optimized properties based on the 6-(3-(trifluoromethoxy)phenyl)picolinic acid scaffold. mdpi.com

The synergy between computational and experimental approaches will be instrumental in navigating the vast chemical space and efficiently identifying next-generation therapeutic agents.

Potential in Advanced Materials Science Research and Development

The unique electronic and physical properties conferred by the trifluoromethoxy group suggest that 6-(3-(trifluoromethoxy)phenyl)picolinic acid and its derivatives could have applications beyond medicine, particularly in the field of materials science. The incorporation of fluorinated moieties can enhance thermal stability, chemical resistance, and optical properties of materials.

Future research in this area could explore:

Polymer Chemistry: Investigating the use of the compound as a monomer or functional additive in the synthesis of novel polymers with tailored properties, such as high thermal stability or specific optical characteristics.

Coordination Chemistry: Exploring the ability of the picolinic acid moiety to coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or photophysical properties.

Surface Modification: Examining the potential for self-assembly of the compound on various surfaces to create functional coatings with, for example, hydrophobic or anti-fouling properties.

The exploration of these non-medical applications could lead to the development of new high-performance materials with a wide range of industrial uses.

Synergistic Research with Other Fluorinated Building Blocks

The strategic combination of different fluorinated building blocks within a single molecule can lead to synergistic effects, resulting in compounds with superior properties compared to their individual components. researchgate.netnih.gov Future research should explore the synthesis and evaluation of hybrid molecules that incorporate the 6-(3-(trifluoromethoxy)phenyl)picolinic acid scaffold with other fluorinated motifs.

Examples of such synergistic research include:

Combination with other Fluoroalkyl Groups: Synthesizing analogues that contain additional fluorinated groups, such as trifluoromethyl or difluoromethyl groups, to fine-tune the electronic and steric properties of the molecule.

Incorporation into Fluorinated Heterocycles: Using the compound as a building block for the synthesis of more complex fluorinated heterocyclic systems with enhanced biological activity or material properties.

Development of Fluorinated Probes: Designing and synthesizing fluorescently labeled derivatives that can be used as chemical probes to study biological processes or to develop new diagnostic tools.

By systematically exploring these combinations, researchers can unlock new chemical space and discover novel compounds with enhanced performance characteristics for a variety of applications.

Q & A

Q. What are the common synthetic routes for preparing 6-(3-(Trifluoromethoxy)phenyl)picolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated picolinic acid precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Alternative routes include functionalization of preformed picolinic acid scaffolds through trifluoromethoxy group introduction using reagents like trifluoromethylating agents. Reaction parameters such as solvent polarity (e.g., acetonitrile/water mixtures), temperature (e.g., 90°C for cross-coupling), and catalyst loading significantly impact yield (typically 60–85%) and purity (>95% by HPLC). Side reactions, such as dehalogenation or over-fluorination, require careful monitoring via TLC or LC-MS .

Q. How can the structure and purity of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid be characterized using analytical techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent placement, with characteristic shifts for the trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR). Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.05). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or UV-Vis spectroscopy. Impurities, such as unreacted boronic acids or dehalogenated byproducts, are quantified using calibrated standards .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:

- Perform side-by-side comparisons under standardized protocols (e.g., ISO-certified assays).

- Validate purity using orthogonal methods (e.g., NMR, elemental analysis).

- Use isogenic cell lines to isolate target-specific effects.

For example, discrepancies in IC₅₀ values for kinase inhibition may stem from differences in ATP concentrations during assays; adjusting ATP levels to physiological relevance (1–10 mM) can reconcile data .

Q. How does the introduction of the trifluoromethoxy group at the 3-phenyl position affect the compound's physicochemical properties and binding affinity in target interactions?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature polarizes the phenyl ring, strengthening π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Computational docking studies (e.g., AutoDock Vina) show a 2.3-fold increase in binding energy (−9.8 kcal/mol) compared to methoxy-substituted analogs, attributed to fluorine’s van der Waals interactions. Solubility limitations in aqueous buffers (e.g., PBS) can be mitigated using co-solvents like DMSO (<1% v/v) .

Q. What in silico approaches are utilized to predict the pharmacokinetic and pharmacodynamic profiles of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and protein-ligand stability. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F = 65–72%), CYP450 inhibition risks (CYP3A4 IC₅₀ = 8.2 µM), and plasma protein binding (~89%). Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) assess metabolic sites prone to oxidation (e.g., para to the trifluoromethoxy group). These tools guide lead optimization by prioritizing derivatives with balanced solubility and target affinity .

Data Analysis and Optimization Questions

Q. How can researchers optimize regioselectivity during the synthesis of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid to minimize byproduct formation?

- Methodological Answer : Regioselectivity is controlled by:

- Precursor design : Use halogenated picolinic acids (e.g., 6-bromo-picolinic acid) to direct cross-coupling to the desired position.

- Catalyst tuning : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites.

- Temperature modulation : Lower temperatures (40–60°C) reduce competing pathways like homocoupling.

Byproducts (e.g., 4-substituted isomers) are minimized to <5% via these adjustments, as confirmed by GC-MS .

Q. What experimental and computational methods are used to study the stability of 6-(3-(Trifluoromethoxy)phenyl)picolinic acid under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24–72 hours, analyzing degradation via LC-MS.

- Degradation kinetics : Fit data to first-order models to calculate half-life (t₁/₂ ~14 hours in plasma).

- DFT calculations : Identify hydrolytically labile bonds (e.g., ester linkages in prodrug analogs).

Results inform formulation strategies, such as encapsulation in liposomes or PEGylation .

Comparative and Mechanistic Questions

Q. How does 6-(3-(Trifluoromethoxy)phenyl)picolinic acid compare structurally and functionally to related fluorinated picolinic acid derivatives?

- Methodological Answer : Comparative SAR studies reveal:

- 3-Fluoro-6-hydroxypicolinic acid : Lacks the trifluoromethoxy group, reducing metabolic stability (t₁/₂ = 2.3 hours vs. 14 hours).

- 4-Difluoromethoxy-6-fluoropicolinic acid : Higher logP (2.8 vs. 2.1) but lower aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL).

- 6-(Trifluoromethyl)picolinic acid : The trifluoromethyl group increases steric hindrance, lowering kinase inhibition potency (IC₅₀ = 120 nM vs. 45 nM).

These differences guide target selection for specific therapeutic applications .

Q. What mechanistic insights explain the compound’s role in modulating enzymatic activity, and how can these be experimentally validated?

- Methodological Answer : The compound acts as a competitive inhibitor by mimicking ATP’s adenine moiety in kinase binding pockets. Validation strategies include:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ = 1.2 × 10⁵ M⁻¹s⁻¹, kₒff = 0.03 s⁻¹).

- X-ray crystallography : Resolve co-crystal structures (PDB deposition) to visualize hydrogen bonds with catalytic lysine residues.

- Mutagenesis assays : Replace key residues (e.g., K89A) to abolish inhibition, confirming binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.